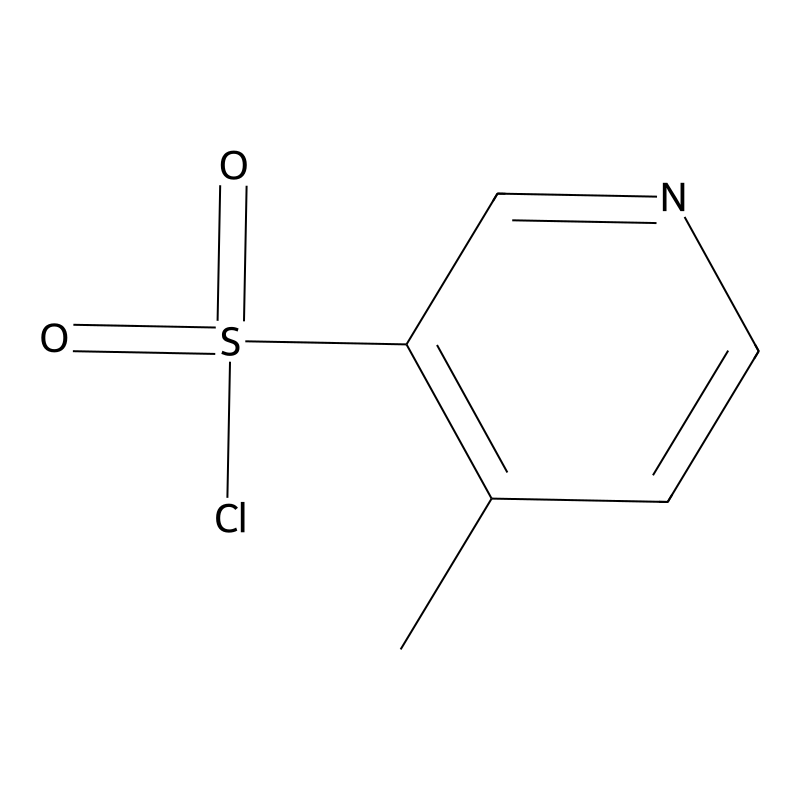

4-Methylpyridine-3-sulfonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Pyridine-3-Sulfonyl Chlorides

Specific Scientific Field: This application falls under the field of Organic Chemistry, specifically the synthesis of heterocyclic compounds .

Summary of the Application: 4-Methylpyridine-3-sulfonyl chloride can be synthesized through the diazotation of substituted 3-aminopyridines, followed by substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides .

Methods of Application or Experimental Procedures: The conditions for this synthesis were optimized by taking into account the detailed understanding of this substitution . The synthesized pyridine-3-sulfonyl chlorides were converted to pyridine-3-sulfonic acids and -sulfonyl amides .

Results or Outcomes: The synthesized pyridine-3-sulfonyl chlorides were successfully converted to pyridine-3-sulfonic acids and -sulfonyl amides . These compounds are of high importance for industry and agriculture, serving as intermediates for the synthesis of many valuable technical and pharmaceutical compounds .

Preparation of N-Substituted Sulfonic Acids and Sulfonyl Amides

Specific Scientific Field: This application falls under the field of Medicinal Chemistry and Agriculture, specifically in the synthesis of pharmaceuticals and herbicides .

Summary of the Application: 4-Methylpyridine-3-sulfonyl chloride can be used as a synthon for the preparation of N-substituted sulfonic acids and sulfonyl amides . These compounds are of high importance for industry and agriculture, serving as intermediates for the synthesis of many valuable technical and pharmaceutical compounds .

Methods of Application or Experimental Procedures: The synthetic strategy involves the conversion of substituted nicotinamides into 3-aminopyridines by the action of sodium hypobromite under the conditions of Hofmann amide degradation . The 3-aminopyridines are then converted into the corresponding pyridine-3-sulfonyl chlorides through stages of amine diazotation and subsequent substitution of diazo group in the intermediate pyridine-3-diazonium chlorides .

Results or Outcomes: The synthesized pyridine-3-sulfonyl chlorides were successfully converted to N-substituted sulfonic acids and sulfonyl amides . These compounds find use as pharmaceuticals, plant growth regulators, and herbicides .

Synthesis of Polysubstituted Pyridine-3-Sulfonic Acids and Their Derivatives

Summary of the Application: 4-Methylpyridine-3-sulfonyl chloride can be used as a synthon for the preparation of polysubstituted pyridine-3-sulfonic acids and their derivatives . These compounds are of high importance for industry and agriculture, serving as intermediates for the synthesis of many valuable technical and pharmaceutical compounds .

Results or Outcomes: The synthesized pyridine-3-sulfonyl chlorides were successfully converted to polysubstituted pyridine-3-sulfonic acids and their derivatives . These compounds find use as pharmaceuticals, plant growth regulators, and herbicides .

4-Methylpyridine-3-sulfonyl chloride is an organic compound characterized by the presence of a sulfonyl chloride group attached to the pyridine ring at the 3-position, with a methyl group at the 4-position. Its molecular formula is C₆H₇ClN₁O₂S, and it is recognized for its reactivity and utility in various synthetic applications. The compound serves as a versatile intermediate in organic synthesis, particularly in the pharmaceutical industry.

- Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides and sulfonic acids.

- Oxidation and Reduction Reactions: This compound can undergo oxidation or reduction, modifying the functional groups on the pyridine ring and altering its chemical properties.

Common Reagents and Conditions- For Substitution Reactions: Amines or alcohols are typically used under mild conditions.

- For Oxidation and Reduction: Common reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction.

Major Products Formed- Sulfonamides: Resulting from reactions with amines.

- Sulfonic Acids: Formed via hydrolysis of the sulfonyl chloride group.

- Sulfonamides: Resulting from reactions with amines.

- Sulfonic Acids: Formed via hydrolysis of the sulfonyl chloride group.

While specific biological activity data for 4-Methylpyridine-3-sulfonyl chloride is limited, compounds with similar structures often exhibit diverse biological activities. Sulfonyl chlorides are known for their potential antimicrobial properties and have been explored for enzyme inhibition. The reactivity of the sulfonyl chloride moiety may contribute to interactions with biological macromolecules.

The synthesis of 4-Methylpyridine-3-sulfonyl chloride typically involves:

- Diazotization: Starting from 3-aminopyridine, which is treated with sodium nitrite under acidic conditions to form a diazonium salt.

- Sulfonyl Chlorination: The diazonium salt is then reacted with thionyl chloride to introduce the sulfonyl chloride group.

Industrial Production Methods

In industrial settings, microchannel reactors can be employed for efficient synthesis. This method allows rapid diazotization followed by sulfonylation under controlled conditions, yielding high purity products.

4-Methylpyridine-3-sulfonyl chloride has several applications:

- Pharmaceutical Intermediates: It is widely used in synthesizing various pharmaceutical compounds due to its reactivity.

- Chemical Research: The compound is utilized in research settings for studies involving nucleophilic substitution reactions.

Interaction studies focus on how 4-Methylpyridine-3-sulfonyl chloride reacts with different nucleophiles. These studies are crucial for understanding its potential to modify biological targets or participate in synthetic pathways. The compound's electrophilic nature allows it to trap intermediates during reactions, which is significant in mechanistic studies.

Several compounds share structural similarities with 4-Methylpyridine-3-sulfonyl chloride. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Pyridine-3-sulfonyl chloride | Lacks the methyl group at the 4-position | More reactive due to absence of steric hindrance |

| 2,6-Dichloro-4-methylpyridine-3-sulfonyl chloride | Contains additional chlorine atoms | Increased reactivity due to electronegative chlorine |

| 6-Chloro-4-methylpyridine-3-sulfonyl chloride | Chlorine at the 6-position | Different substitution pattern affects reactivity |

| 2-Chloro-4-methylpyridine-3-sulfonyl chloride | Chlorine at the 2-position | Unique due to dual halogen substitutions |

Uniqueness

4-Methylpyridine-3-sulfonyl chloride is unique due to the presence of a methyl group at the 4-position, which influences its chemical properties and reactivity compared to other pyridine derivatives. This structural difference allows it to participate in specific reactions more effectively than its analogs lacking this substituent.

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive